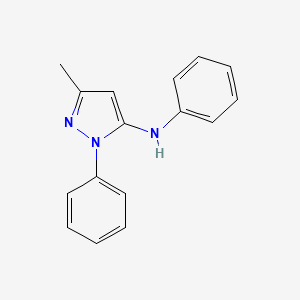

3-methyl-N,1-diphenyl-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-N,2-diphenylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c1-13-12-16(17-14-8-4-2-5-9-14)19(18-13)15-10-6-3-7-11-15/h2-12,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRWXGLTTNAKPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Spectroscopic Analysis of 3 Methyl N,1 Diphenyl 1h Pyrazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemistry and Conformational Studies

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine, 1D and 2D NMR experiments are crucial for confirming the regiochemistry of the substituents and providing insight into the molecule's preferred conformation in solution.

The ¹H NMR spectrum provides information about the chemical environment of protons in the molecule. The predicted spectrum of this compound would exhibit several distinct signals corresponding to the methyl, pyrazole (B372694), and phenyl protons.

Methyl Protons (CH₃): A sharp singlet is expected for the three equivalent protons of the methyl group attached to the C3 position of the pyrazole ring. This signal would likely appear in the upfield region, typically around δ 2.0-2.5 ppm.

Pyrazole Ring Proton (C4-H): The single proton at the C4 position of the pyrazole ring is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift is anticipated to be in the range of δ 5.5-6.5 ppm.

Phenyl Group Protons (N-Ph and C1-Ph): The ten protons of the two phenyl groups would appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. Due to the different electronic environments, the signals for the N-phenyl and C1-phenyl groups would be distinct. The protons on the C1-phenyl group are often observed as a complex multiplet, while the N-phenyl group protons may also present as overlapping multiplets. The ortho-, meta-, and para-protons of each ring will have slightly different chemical shifts. For instance, in related N-phenyl pyrazole analogues, aromatic protons appear in the δ 6.7-8.1 ppm range. ijper.org

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| C3-CH₃ | ~2.2 | Singlet | 3H |

| C4-H | ~6.0 | Singlet | 1H |

| Aromatic Protons (C₆H₅) | ~7.0 - 7.8 | Multiplet | 10H |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. For this compound, a total of 13 distinct signals would be expected in the proton-decoupled spectrum, assuming the carbons within the phenyl rings are sufficiently resolved.

Methyl Carbon (CH₃): The methyl carbon is expected to resonate at the highest field (lowest chemical shift), typically around δ 10-15 ppm.

Pyrazole Ring Carbons (C3, C4, C5): The three carbons of the pyrazole ring would have characteristic shifts. The C3 and C5 carbons, being attached to nitrogen atoms, would appear further downfield (δ 140-160 ppm) compared to the C4 carbon (δ 90-100 ppm).

Phenyl Ring Carbons (C₆H₅): The carbons of the two phenyl rings would appear in the aromatic region (δ 110-150 ppm). The ipso-carbons (the carbons directly attached to the pyrazole ring and the amine nitrogen) would have distinct chemical shifts from the ortho, meta, and para carbons. DFT calculations on similar structures help in predicting these shifts with reasonable accuracy. nih.govresearchgate.net

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3-CH₃ | ~12 |

| Pyrazole C4 | ~95 |

| Aromatic C-H | ~115 - 130 |

| Aromatic C-ipso | ~135 - 145 |

| Pyrazole C3 | ~148 |

| pyrazole C5 | ~155 |

Two-dimensional NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling relationships between protons, particularly within the phenyl rings, by showing cross-peaks between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign the C4 pyrazole carbon to its corresponding proton and map out the C-H pairs in the phenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space proximity of protons. This could provide insights into the conformation of the molecule, such as the relative orientation of the two phenyl rings with respect to the pyrazole core. rsc.org

Mass Spectrometry (MS) for Molecular Structure Elucidation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₁₆H₁₅N₃), the molecular weight is 261.31 g/mol .

The high-resolution mass spectrum (HRMS) should show a molecular ion peak ([M+H]⁺) at m/z 262.1339, confirming the elemental formula. The electron ionization (EI) mass spectrum would display a molecular ion peak at m/z 261. The fragmentation pattern would be key to confirming the structure. For the related compound 3-methyl-1-phenyl-1H-pyrazol-5-amine, the molecular ion is observed at m/z 173. nist.gov For the title compound, likely fragmentation pathways would include:

Loss of a phenyl radical (•C₆H₅, 77 Da) from the amine nitrogen.

Cleavage leading to the formation of a phenyl radical from the N1 position.

Fission of the pyrazole ring itself.

| Predicted m/z | Identity of Fragment |

|---|---|

| 261 | [M]⁺ (Molecular Ion) |

| 184 | [M - C₆H₅]⁺ |

| 91 | [C₆H₅N]⁺ |

| 77 | [C₆H₅]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

The IR spectrum of this compound would be characterized by the following absorption bands:

Aromatic C-H Stretching: A series of sharp bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

Aliphatic C-H Stretching: Bands corresponding to the methyl group just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C and C=N Stretching: A series of sharp absorptions in the 1450-1610 cm⁻¹ region, characteristic of the aromatic rings and the pyrazole ring. In related pyrazole derivatives, these bands are prominent. mdpi.com

C-N Stretching: Absorptions in the 1250-1350 cm⁻¹ region corresponding to the aryl-amine and pyrazole C-N bonds.

Crucially, the spectrum would lack the characteristic N-H stretching bands (typically two bands for a primary amine around 3300-3500 cm⁻¹) that are present in its analog, 3-methyl-1-phenyl-1H-pyrazol-5-amine. nist.gov This absence is a key diagnostic feature for confirming the N,N-disubstituted amine structure.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3030 - 3100 | Stretching | Aromatic C-H |

| 2850 - 2960 | Stretching | Aliphatic C-H (Methyl) |

| 1450 - 1610 | Stretching | Aromatic C=C & Pyrazole C=N/C=C |

| 1250 - 1350 | Stretching | Aryl C-N |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides definitive proof of structure by mapping the precise positions of atoms in the solid state, yielding information on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound is not publicly available, analysis of similar structures allows for a reliable prediction of its solid-state conformation. cardiff.ac.uknih.gov Due to steric hindrance between the two bulky phenyl groups and the pyrazole ring, the molecule is expected to be non-planar. Key predicted features include:

Dihedral Angles: Significant twisting would be expected around the C5-N and N1-C(phenyl) bonds. The dihedral angle between the pyrazole ring and the C1-phenyl ring in similar structures is often substantial. nih.gov Likewise, the N-phenyl ring will be twisted out of the plane of the pyrazoyl-amine nitrogen to minimize steric clash.

Bond Lengths and Angles: The bond lengths and angles within the pyrazole and phenyl rings would be expected to fall within normal ranges. The C5-N bond connecting the amine to the pyrazole ring would exhibit partial double-bond character.

Intermolecular Interactions: In the crystal lattice, molecules would likely be packed together via weak van der Waals forces and potential C-H···π interactions involving the phenyl rings.

Inability to Generate Article Due to Lack of Specific Crystallographic Data

A comprehensive search for scholarly articles and crystallographic data concerning the compound This compound has been conducted. The objective was to gather the necessary information to construct a detailed article focusing on its structural elucidation and advanced spectroscopic analysis, as per the specified outline.

Despite extensive searches, no publicly available X-ray crystallographic data for the exact molecule, this compound, could be located. The generation of scientifically accurate content for the requested subsections requires this fundamental data:

Crystal Packing and Supramolecular Interactions:A detailed analysis of how molecules are arranged in the solid state, including the identification and characterization of hydrogen bonds, halogen bonds, and other non-covalent interactions, is entirely dependent on having access to the crystallographic information file (CIF).

The search results did identify crystal structures for related pyrazole derivatives. However, in strict adherence to the instructions to focus solely on this compound and not introduce any information outside the explicit scope, data from these analogous but structurally distinct compounds cannot be used. Variations in substituents and functional groups significantly alter bond parameters and intermolecular packing motifs.

Therefore, due to the absence of the requisite experimental data for this compound in the public domain, it is not possible to generate the requested article with the scientific accuracy and specificity demanded by the provided outline.

In-depth Computational Analysis of this compound Remains an Area for Future Research

A comprehensive review of available scientific literature reveals a notable absence of specific computational and theoretical studies focused solely on the compound This compound . While extensive research utilizing advanced computational methods has been conducted on a wide array of structurally related pyrazole derivatives, the specific molecule requested is not represented in the current body of published theoretical investigations.

Therefore, it is not possible to provide a detailed article on the Density Functional Theory (DFT) studies, Molecular Dynamics (MD) simulations, or computational analyses of intermolecular interactions for This compound that adheres to the requested scientific rigor and specificity. The application of findings from analogous but structurally distinct molecules would be scientifically inaccurate and speculative.

For context, computational chemistry provides powerful tools to predict and understand the behavior of molecules. Methodologies such as those outlined in the query are frequently applied to novel compounds to elucidate their properties before or alongside experimental work.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is instrumental in geometry optimization, determining the most stable three-dimensional shape of a molecule, and analyzing its electronic properties.

Frontier Molecular Orbital (FMO) Theory , which examines the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is a key component of DFT studies used to predict a molecule's reactivity and the sites at which it is likely to undergo chemical reactions.

Prediction of Spectroscopic Properties through computational means allows researchers to calculate theoretical NMR, UV-Vis, and IR spectra, which can then be compared with experimental data to confirm a molecule's structure.

Chemical Reactivity Descriptors , such as electronic chemical potential and chemical hardness, are calculated to quantify a molecule's stability and reactivity.

Molecular Dynamics (MD) Simulations are used to model the physical movements of atoms and molecules over time, providing insight into the conformational dynamics and flexibility of a compound.

Studies of Intermolecular Interactions computationally explore how molecules interact with each other through forces like hydrogen or halogen bonds, which is crucial for understanding a substance's bulk properties and how it might interact with biological targets.

While the tools to perform such an analysis on This compound are well-established, the actual research and publication of these specific findings have not been identified. This highlights a potential opportunity for new research to explore the theoretical and computational profile of this particular compound.

Computational and Theoretical Investigations of 3 Methyl N,1 Diphenyl 1h Pyrazol 5 Amine

Theoretical Elucidation of Reaction Mechanisms (e.g., Transition State Characterization, Energy Profiles)

A thorough review of the scientific literature indicates a lack of specific theoretical studies focused on the reaction mechanisms of 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine. However, the principles of computational chemistry are widely applied to the broader class of pyrazole (B372694) derivatives to understand their reactivity. These studies typically employ quantum mechanical calculations to map out the potential energy surface of a reaction, identifying key stationary points such as reactants, products, intermediates, and transition states.

The characterization of a transition state (TS) is a critical aspect of these investigations. A TS represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary frequency in its vibrational analysis. The energy difference between the reactants and the transition state defines the activation energy barrier, a crucial parameter for determining reaction kinetics.

For pyrazole derivatives, theoretical studies often explore mechanisms such as electrophilic substitution, cycloaddition reactions, and functionalization at various ring positions. For instance, in a hypothetical reaction, DFT calculations could be used to model the energy profile. The process involves optimizing the geometries of all species involved and calculating their energies. This allows for the construction of a reaction energy profile, which visually represents the energy changes as the reaction progresses.

To illustrate the type of data generated in such a study, the following table presents a hypothetical energy profile for a generic reaction involving a pyrazole derivative.

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameters of TS (Å) | Imaginary Frequency (cm⁻¹) |

| Reactants | Pyrazole + Reagent | 0.0 | - | - |

| Transition State 1 (TS1) | [Pyrazole---Reagent]‡ | +25.3 | C-N forming bond: 2.15 | -350.2i |

| Intermediate | Reaction Intermediate | -5.2 | - | - |

| Transition State 2 (TS2) | [Intermediate]‡ | +15.8 | C-H breaking bond: 1.85 | -210.5i |

| Products | Product + Byproduct | -12.7 | - | - |

This table is illustrative and does not represent experimental data for this compound.

Such theoretical elucidations provide deep mechanistic insights, helping to rationalize experimental observations and predict the feasibility of new synthetic routes.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including technologies like optical switching and frequency conversion. Computational methods, particularly DFT, have become essential for the prediction and rational design of molecules with high NLO activity. The key parameters that quantify the NLO response of a molecule are the first hyperpolarizability (β).

Specific computational studies on the NLO properties of this compound have not been reported in the reviewed literature. However, the NLO properties of various other pyrazole and pyrazoline derivatives have been investigated theoretically, providing a framework for understanding what might be expected for the title compound. These studies have shown that the NLO response of pyrazole derivatives can be tuned by introducing electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer (ICT). researchgate.net

The prediction of NLO properties involves calculating the molecular polarizability and hyperpolarizability tensors using computational methods like B3LYP. The results from these calculations can guide the synthesis of new materials with enhanced NLO properties.

Below is a table summarizing the calculated first hyperpolarizability values for a selection of pyrazoline derivatives from the literature, illustrating the range of NLO responses observed in this class of compounds.

| Compound | Method/Basis Set | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β₀) (esu) |

| 1-N-phenyl-3(3,4-dichlorophenyl)-5-phenyl-2-pyrazoline researchgate.net | DFT/B3LYP/6-31G(d,p) | 4.38 | 1.39 x 10⁻³⁰ |

| (Z)-2-(4-nitrophenyl)-3-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylonitrile researchgate.net | DFT | - | High NLO response reported |

| N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates researchgate.net | DFT | - | Good candidates for NLO applications |

| 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine researchgate.net | DFT | - | Promising NLO properties |

This table presents data for compounds structurally different from this compound and is for illustrative purposes only.

The data indicates that strategic substitution on the pyrazole ring system is a viable approach to developing potent NLO materials. researchgate.net For this compound, the presence of the diphenyl groups and the amine substituent could potentially lead to interesting NLO properties, a hypothesis that awaits confirmation by dedicated computational and experimental studies.

Advanced Applications of Pyrazole Amine Scaffolds in Materials Science and Catalysis

Pyrazole (B372694) Derivatives as Ligands in Catalysis

Pyrazole-based ligands have garnered considerable attention in the field of transition metal catalysis due to their strong coordination to metal centers and the tunable steric and electronic properties of the pyrazole ring. The nitrogen atoms of the pyrazole ring can act as effective donors, forming stable complexes with a variety of transition metals.

Design and Synthesis of Pyrazole-based Ligands for Transition Metal Catalysis

The design of pyrazole-based ligands often involves the introduction of additional coordinating groups to create multidentate ligands, which can enhance the stability and catalytic activity of the resulting metal complexes. For instance, a related compound, 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1H-pyrazole-4-carbothioamide, has been synthesized and utilized as a chelating agent for various transition metal ions, including Cr(III), Fe(III), Co(II), Ni(II), and Cu(II). scilit.comnih.gov This demonstrates the inherent coordinating ability of the pyrazole scaffold, which can be adapted for catalytic applications.

The synthesis of such ligands can be achieved through multi-step protocols. For example, a common precursor, 3-methyl-1-phenyl-5-pyrazoline, can be synthesized by the reaction of ethyl acetoacetate (B1235776) with phenylhydrazine. youtube.com From this, further functionalization can lead to a variety of pyrazole-based ligands. The synthesis of N-aryl-5(3)-phenyl-4-(3,5-diphenyl-1-pyrazolyl)-3(5)-pyrazoleamines has been achieved by reacting N-aryl-3-oxo-3-phenyl-2-(3,5-diphenyl-1-pyrazolyl)propanecarbothioamides with hydrazine (B178648). rsc.org While not directly involving 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine, these synthetic strategies highlight the modularity of pyrazole chemistry, allowing for the creation of a diverse library of ligands for transition metal catalysis.

A series of novel NNN pincer palladium(II) complexes with N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide ligands have been prepared and characterized, showcasing the integration of pyrazole moieties into more complex ligand architectures. researchgate.net Similarly, pyrazole-tethered phosphine (B1218219) ligands have been developed for palladium-catalyzed reactions. researchgate.net These examples underscore the adaptability of the pyrazole core in designing ligands with specific electronic and steric properties for various catalytic transformations.

Metal-Ligand Cooperative Catalysis Involving Protic Pyrazole Complexes

Metal-ligand cooperativity, where both the metal center and the ligand actively participate in a chemical transformation, is a powerful strategy in catalysis. Protic pyrazoles (those with an N-H bond) are particularly well-suited for this approach due to their proton-responsive nature. nih.gov The NH group can act as a proton shuttle, facilitating bond activation and substrate transformation.

Pincer-type complexes with protic pyrazole arms, such as those based on 2,6-bis(1H-pyrazol-3-yl)pyridines, have been extensively studied in this context. nih.gov The protic pyrazole units in these ligands can engage in hydrogen bonding and proton transfer, influencing the reactivity of the metal center. nih.gov While this compound is an N-substituted pyrazole and thus lacks the protic NH group, the principles of metal-ligand cooperativity can still be relevant. For instance, the N-aryl group could be designed to participate in secondary interactions with the substrate or the metal center. Furthermore, cobalt-catalyzed, pyrazole-directed arylation of C-H bonds in N-aryl pyrazoles has been reported, where the pyrazole nitrogen directs the functionalization of the N-aryl ring, showcasing a form of ligand-mediated reactivity. nih.gov

Pyrazole Amines in Functional Materials

The inherent electronic properties and synthetic accessibility of pyrazole-amine scaffolds make them attractive candidates for the development of a wide range of functional materials, including those with interesting optical and electronic characteristics.

Optoelectronic and Photoluminescent Materials

The extended π-conjugation possible in derivatives of this compound suggests their potential for use in optoelectronic and photoluminescent materials. The synthesis of highly conjugated pyrazole derivatives, such as 1,3,5-tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene, has been reported, with potential applications as hole-transporting materials in photoelectric conversion devices like solar cells. mdpi.com

Furthermore, the fusion of pyrazole rings with other aromatic systems can lead to materials with desirable photophysical properties. For example, 1H-pyrazolo[3,4-b]quinolines, which can be synthesized from 5-aminopyrazoles, are known to exhibit interesting luminescent behavior. mdpi.comnih.gov The photoluminescence of 1-phenyl,3-methyl pyrazoloquinoline derivatives has been studied, revealing that these compounds can be highly solvatochromic, with their emission properties being sensitive to the polarity of the solvent. researchgate.net This sensitivity is attributed to an intramolecular charge transfer (ICT) state, a key characteristic for applications in sensing and imaging. researchgate.net

The combination of pyrazole with other aromatic hydrocarbons via a methylene (B1212753) bridge has led to the development of new organic light-emitting materials with high glass transition temperatures and blue fluorescence. epa.gov Studies on 1,3-diphenyl-5-(9-anthryl)-1H-pyrazole have shown high fluorescent quantum yields, indicating the potential for creating highly emissive materials by incorporating suitable chromophores onto the pyrazole scaffold. researchgate.net

Development of Fluorescent Probes and Sensors

The ability of the pyrazole-amine scaffold to coordinate with metal ions, coupled with its potential for fluorescence, makes it an excellent platform for the design of fluorescent chemosensors. nih.govchemrxiv.orgmdpi.comresearchgate.net These sensors can detect the presence of specific ions or molecules through a change in their fluorescence properties.

The design of such sensors often involves incorporating a recognition moiety that selectively binds to the target analyte and a fluorophore that signals the binding event. The pyrazole ring itself can act as part of the recognition site, with the amine group providing an additional coordination point. The synthesis of a novel inorganic fluorescent chemosensor based on a Zn(II) complex with pyrazole-containing ligands has demonstrated selective detection of Mg2+ ions through a significant increase in fluorescence emission. nih.govchemrxiv.orgresearchgate.net This highlights the potential for rational design of sensors by tuning the three-dimensional geometry of the binding pocket. nih.govchemrxiv.orgresearchgate.net

The general strategy for designing fluorescent chemosensors involves linking a fluorophore to a receptor that can interact with the analyte. rsc.org In the context of this compound, the amine group could be functionalized with a variety of receptor units to target different analytes. The inherent fluorescence of the resulting pyrazole derivative would then be modulated upon binding of the analyte.

Below is a table summarizing the types of pyrazole-based ligands and their applications in catalysis:

| Ligand Type | Metal | Application | Reference |

| Chiral Pyrazolyl-Pyridyl-Oxazolinyl NNN Ligands | Ruthenium(II) | Asymmetric Transfer Hydrogenation of Ketones | nih.gov |

| Pyrazolyl-Pyridyl-Pyrazole Ligands | Ruthenium(II) | Transfer Hydrogenation of Ketones | acs.org |

| NNN Pincer Pyrazole-based Ligands | Palladium(II) | Heck Coupling Reaction | researchgate.net |

| Pyrazole-Ether Hybrid Ligands | Palladium | Heck Coupling Reaction | uab.cat |

| Pyrazole-Tethered Phosphine Ligands | Palladium | Suzuki Coupling and Amination Reactions | researchgate.net |

| 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide | Various Transition Metals | Chelating Agent | scilit.comnih.gov |

Here is a table summarizing the functional materials derived from pyrazole-amine scaffolds:

| Material Type | Application | Key Feature | Reference |

| 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene | Hole-Transporting Material | Extended π-conjugation | mdpi.com |

| 1H-Pyrazolo[3,4-b]quinolines | Luminescent Materials | Solvatochromism, Intramolecular Charge Transfer | mdpi.comnih.govresearchgate.net |

| Pyrazole-Aromatic Hydrocarbon Hybrids | Organic Light-Emitting Materials | Blue Fluorescence, High Glass Transition Temperature | epa.gov |

| 1,3-Diphenyl-5-(9-anthryl)-1H-pyrazole | Emissive Material | High Fluorescent Quantum Yield | researchgate.net |

| Zn(II) Pyrazole-based Complex | Fluorescent Chemosensor | Selective Detection of Mg2+ | nih.govchemrxiv.orgresearchgate.net |

Energetic Materials Based on Nitrogen-Rich Pyrazole Derivatives

The field of energetic materials heavily relies on compounds with a high nitrogen content and a positive oxygen balance, often achieved by incorporating multiple nitro (-NO2) or nitramino (-NHNO2) groups onto a core structure. nih.govrsc.orgchemistry-chemists.com Research into pyrazole-based energetic materials focuses almost exclusively on heavily nitrated derivatives, such as dinitropyrazoles or trinitropyrazoles, which offer high heats of formation and desirable detonation properties. nih.govrsc.org The molecular structure of This compound lacks the requisite nitro functionalities and the high nitrogen-to-carbon ratio that characterize energetic compounds. Consequently, it has not been investigated or identified as a candidate for applications in this area.

Crystal Engineering and Supramolecular Chemistry

Crystal engineering utilizes non-covalent interactions, such as hydrogen bonds, to control the assembly of molecules into well-defined, functional solid-state architectures. csic.es Pyrazoles, with their hydrogen bond donor (N-H) and acceptor (pyridinic nitrogen) sites, are versatile building blocks in supramolecular chemistry.

The formation of predictable hydrogen bonding patterns is a cornerstone of crystal engineering with pyrazole-containing molecules. csic.esnih.gov These interactions can guide the assembly of molecules into chains, sheets, or more complex three-dimensional networks. researchgate.net A detailed analysis of these networks requires precise crystallographic data obtained from single-crystal X-ray diffraction. However, a specific crystal structure for This compound is not available in published scientific databases. While structures for related Schiff base derivatives and other substituted pyrazoles exist and show extensive hydrogen bonding nih.govresearchgate.net, this specific information is absent for the title compound, precluding a detailed discussion of its supramolecular assembly.

The nitrogen atoms of the pyrazole ring are excellent coordinating sites for metal ions, making pyrazole derivatives valuable ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.orgmdpi.comuninsubria.it These materials have applications in gas storage, separation, and catalysis. researchgate.netmdpi.com The synthesis of such materials involves reacting a metal salt with a suitable organic linker containing coordination sites. A review of the literature indicates that while a vast number of pyrazole-based ligands have been employed for this purpose, This compound has not been reported as a ligand in the synthesis of coordination polymers or MOFs.

Future Research Directions and Outlook for 3 Methyl N,1 Diphenyl 1h Pyrazol 5 Amine Research

Development of More Efficient and Sustainable Synthetic Methodologies

The future of chemical synthesis lies in the development of environmentally benign and economically viable processes. For 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine, research is anticipated to move beyond traditional batch methods towards more advanced and sustainable synthetic strategies.

Microwave-Assisted Organic Synthesis (MAOS) has been recognized for its ability to significantly reduce reaction times and improve yields in the preparation of various pyrazole (B372694) derivatives. mdpi.comnih.gov Future work will likely focus on adapting and optimizing microwave-assisted protocols for the synthesis of this compound, potentially leading to rapid and high-yielding production. researchgate.net The use of water as a solvent in these reactions further enhances their green credentials. researchgate.net

Flow chemistry represents another promising frontier. Continuous-flow synthesis offers superior control over reaction parameters, enhanced safety, and scalability. nih.govsemanticscholar.orgnih.gov The application of flow chemistry to the synthesis of pyrazoles is an active area of research, and future studies are expected to develop continuous-flow processes for the target compound, enabling safer and more efficient large-scale production. nih.govnih.govtandfonline.com

These modern synthetic approaches are summarized in the table below:

| Methodology | Advantages | Potential Application to this compound |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, use of green solvents. mdpi.comresearchgate.net | Development of fast and efficient protocols for laboratory and industrial scale. |

| Flow Chemistry | Enhanced safety, scalability, precise control over reaction conditions. nih.govsemanticscholar.org | Establishment of continuous manufacturing processes for consistent quality and high throughput. |

| One-Pot Reactions | Reduced synthetic steps, minimized waste, improved atom economy. tandfonline.com | Design of convergent and efficient synthetic routes from simple starting materials. |

Exploration of Expanded Reactivity Profiles for Novel Transformations

Understanding and expanding the reactivity of this compound is crucial for its application in the synthesis of novel and complex molecules. The presence of multiple reactive sites—the pyrazole ring, the amino group, and the phenyl substituents—offers a rich landscape for chemical transformations.

C-H functionalization has emerged as a powerful tool for the direct formation of new carbon-carbon and carbon-heteroatom bonds, avoiding the need for pre-functionalized starting materials. nih.govnih.gov Future research will likely explore the transition-metal-catalyzed C-H activation of the pyrazole and phenyl rings of this compound. researchgate.netnih.govnih.gov This could lead to the regioselective introduction of various functional groups, providing access to a diverse range of derivatives with unique properties.

The amino group at the 5-position is a key functional handle. Its nucleophilic character can be exploited in a variety of reactions, including acylation, alkylation, and the formation of Schiff bases. mdpi.comnih.gov Furthermore, its role as a directing group in electrophilic aromatic substitution reactions on the pyrazole ring warrants deeper investigation. 5-Aminopyrazoles are known to be valuable precursors for the synthesis of fused heterocyclic systems of medicinal importance, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. nih.gov

Cycloaddition reactions , such as [3+2] cycloadditions, are fundamental in heterocyclic synthesis. semanticscholar.orgej-chem.org Exploring the participation of the pyrazole ring or derivatives of the amino group in such reactions could open up new avenues for the construction of complex polycyclic structures.

Integration of Advanced Computational Modeling with Experimental Studies

The synergy between computational chemistry and experimental work is a powerful paradigm in modern chemical research. For this compound, computational modeling can provide invaluable insights and guide the design of new experiments.

Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule. tandfonline.comnih.gov Such studies can help in understanding the regioselectivity of chemical reactions, predicting reaction mechanisms, and interpreting experimental data. For instance, DFT has been used to study the structural and electronic properties of related pyrazole derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can be used to correlate the structural features of this compound derivatives with their biological or material properties. nih.govnih.gov This can aid in the rational design of new compounds with enhanced activities. QSAR studies have been successfully applied to other aminopyrazole derivatives to understand their antitumor activities. researchgate.netnih.gov

Molecular docking simulations can predict the binding modes and affinities of this compound derivatives with biological targets, such as enzymes or receptors. nih.govnih.gov This is particularly relevant for the design of new therapeutic agents. Docking studies have been performed on structurally similar diphenyl-pyrazole derivatives to investigate their potential as anticancer agents. nih.gov

The integration of these computational approaches is highlighted in the following table:

| Computational Method | Application in Future Research |

| Density Functional Theory (DFT) | Predicting reactivity, understanding reaction mechanisms, and interpreting spectroscopic data. tandfonline.comnih.gov |

| QSAR | Establishing relationships between molecular structure and activity to guide the design of new derivatives. nih.govnih.gov |

| Molecular Docking | Investigating potential biological targets and designing new therapeutic agents. nih.govnih.gov |

Design and Synthesis of Next-Generation Pyrazole-Based Materials with Tailored Functionalities

The unique electronic and structural properties of the pyrazole scaffold make it an attractive building block for the development of advanced materials. Future research on this compound is expected to focus on its incorporation into novel functional materials.

The extended π-conjugated system in derivatives of this compound suggests potential applications in organic electronics . By modifying the substituents on the phenyl rings, it may be possible to tune the optical and electronic properties, leading to the development of new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The presence of nitrogen atoms in the pyrazole ring and the amino group makes this compound a candidate for the design of sensors . These heteroatoms can act as binding sites for metal ions or other analytes, leading to a detectable change in the optical or electronic properties of the material.

Furthermore, the ability to form stable metal complexes opens up the possibility of creating novel coordination polymers and metal-organic frameworks (MOFs) . These materials could have applications in gas storage, catalysis, and separation technologies.

Role of Pyrazole Amines in Rational Ligand Design for Enhanced Catalytic Activity

The nitrogen atoms of the pyrazole ring and the exocyclic amino group in this compound make it an excellent candidate for use as a ligand in coordination chemistry and catalysis. The rational design of ligands is a cornerstone of modern catalyst development.

Future research will likely focus on the synthesis of a variety of metal complexes with this compound and its derivatives as ligands. The electronic and steric properties of the ligand can be systematically tuned by introducing different substituents on the phenyl rings. This will allow for the fine-tuning of the catalytic activity and selectivity of the resulting metal complexes for a range of organic transformations.

The bidentate chelation potential involving the pyrazole nitrogen and the amino group can lead to the formation of stable and well-defined metal complexes. These complexes could find applications in various catalytic reactions, including cross-coupling reactions, oxidation, and reduction processes. The study of a related pyrazole-based compound as a chelating agent for various metal ions has already been reported, highlighting the potential in this area. nih.gov

By systematically modifying the ligand framework and studying the structure-activity relationships of the corresponding metal complexes, it will be possible to develop highly efficient and selective catalysts for important chemical transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.